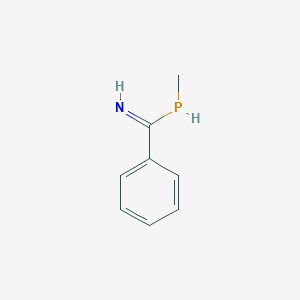
1-(Methylphosphanyl)-1-phenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylphosphanyl)-1-phenylmethanimine is an organophosphorus compound characterized by the presence of a phosphanyl group (–PMe) and a phenylmethanimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylphosphanyl)-1-phenylmethanimine typically involves the reaction of a phosphine with an imine. One common method is the reaction of methylphosphine with benzylideneaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylphosphanyl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphines.
Wissenschaftliche Forschungsanwendungen
1-(Methylphosphanyl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Methylphosphanyl)-1-phenylmethanimine involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The imine moiety can participate in nucleophilic addition reactions, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-(Diphenylphosphanyl)-1-phenylmethanimine
- 1-(Methylphosphanyl)-1-(2-methylphenyl)methanimine
- 1-(Methylphosphanyl)-1-(4-methylphenyl)methanimine
Uniqueness: 1-(Methylphosphanyl)-1-phenylmethanimine is unique due to its specific combination of a methylphosphanyl group and a phenylmethanimine moiety, which imparts distinct reactivity and coordination properties compared to its analogs .
Eigenschaften
CAS-Nummer |
89996-87-2 |
|---|---|
Molekularformel |
C8H10NP |
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
methylphosphanyl(phenyl)methanimine |
InChI |
InChI=1S/C8H10NP/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9-10H,1H3 |
InChI-Schlüssel |
AWFVZOGWPSZFCG-UHFFFAOYSA-N |
Kanonische SMILES |
CPC(=N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



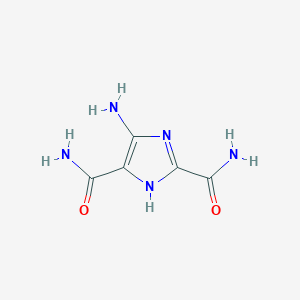
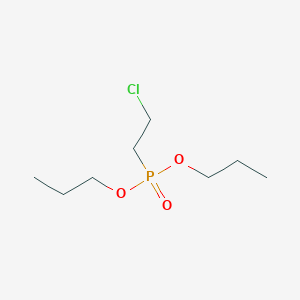
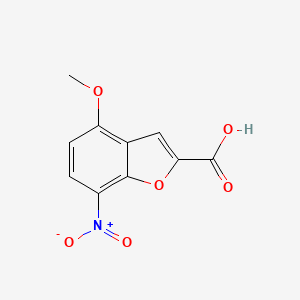
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
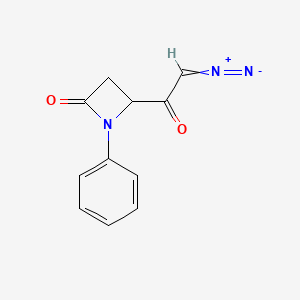
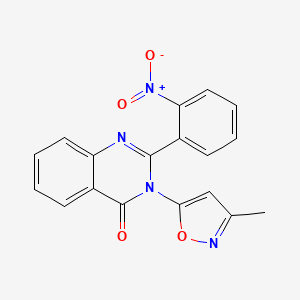
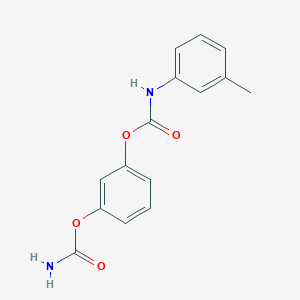
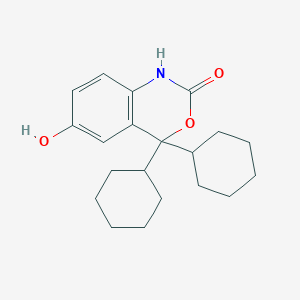
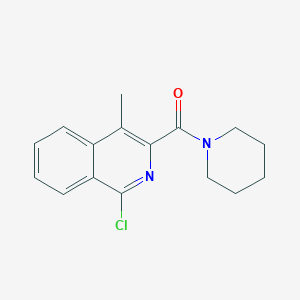
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
